

Application Notes and Protocols: Synthesis of (Biphenyl-4-yloxy)acetic Acid

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Compound of Interest

Compound Name: (Biphenyl-4-yloxy)acetic acid

Cat. No.: B083268

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Abstract

This document provides a detailed protocol for the synthesis of **(Biphenyl-4-yloxy)acetic acid**, a valuable intermediate in medicinal chemistry and materials science. The synthesis is based on the robust and widely applicable Williamson ether synthesis. This protocol outlines the reaction of 4-phenylphenol with an acetic acid synthon in the presence of a base. Included are detailed experimental procedures, tables of quantitative data for reactants and the product, and a visualization of the synthetic workflow.

Introduction

(Biphenyl-4-yloxy)acetic acid and its derivatives are recognized for their potential as anti-inflammatory and analgesic agents. The biphenyl moiety serves as a key pharmacophore in various biologically active molecules. The synthesis of this class of compounds is of significant interest to researchers in drug discovery and development. The Williamson ether synthesis provides a reliable and straightforward method for the preparation of aryl oxyacetic acids from the corresponding phenols.

Reaction Scheme

The synthesis of **(Biphenyl-4-yloxy)acetic acid** is achieved through a two-step process involving an initial O-alkylation of 4-phenylphenol with ethyl chloroacetate, followed by the hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl (Biphenyl-4-yloxy)acetate

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Step 2:

Hydrolysis to (Biphenyl-4-yloxy)acetic acid

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Experimental Protocol

This protocol is a representative procedure adapted from established methods for the Williamson ether synthesis of analogous phenoxyacetic acids.

Materials and Equipment

- 4-Phenylphenol (4-Hydroxybiphenyl)

- Ethyl chloroacetate
- Potassium carbonate (anhydrous, finely powdered)
- Acetone (anhydrous)
- Sodium hydroxide (NaOH)
- Ethanol
- Hydrochloric acid (HCl), 2M solution
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Büchner funnel and filter paper
- Standard laboratory glassware

Procedure

Step 1: Synthesis of Ethyl (Biphenyl-4-yloxy)acetate

- To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenylphenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.
- Stir the suspension at room temperature for 15 minutes.
- Add ethyl chloroacetate (1.2 eq) dropwise to the stirring suspension.
- Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
- Wash the filter cake with a small amount of acetone.
- Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl (biphenyl-4-yloxy)acetate. The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 2: Hydrolysis to **(Biphenyl-4-yloxy)acetic Acid**

- Dissolve the crude ethyl (biphenyl-4-yloxy)acetate in ethanol in a round-bottom flask.
- Add a 10% aqueous solution of sodium hydroxide (2.0-3.0 eq) to the flask.
- Heat the mixture to reflux for 1-2 hours, or stir at room temperature for 12 hours, until the hydrolysis is complete (monitored by TLC).
- Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
- Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
- Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the slow addition of 2M hydrochloric acid. A white precipitate should form.

- Collect the precipitate by vacuum filtration using a Büchner funnel.
- Wash the solid with cold water to remove any inorganic salts.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain pure **(Biphenyl-4-yloxy)acetic acid**.
- Dry the purified product under vacuum.

Data Presentation

Table 1: Reactant and Product Information

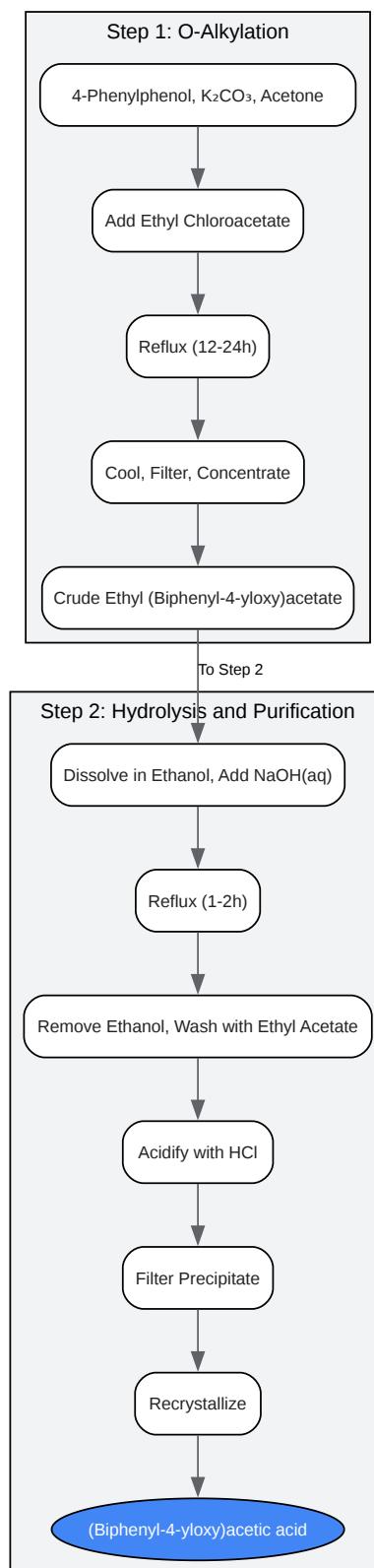
Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Role	Stoichiometric Ratio
4-Phenylphenol	92-69-3	C ₁₂ H ₁₀ O	170.21	Starting Material	1.0
Ethyl chloroacetate	105-39-5	C ₄ H ₇ ClO ₂	122.55	Reagent	1.2
Potassium carbonate	584-08-7	K ₂ CO ₃	138.21	Base	2.0
Sodium hydroxide	1310-73-2	NaOH	40.00	Reagent	2.0 - 3.0
(Biphenyl-4-yloxy)acetic acid	13333-86-3	C ₁₄ H ₁₂ O ₃	228.24[1]	Product	-

Table 2: Characterization Data for **(Biphenyl-4-yloxy)acetic acid**

Property	Data
Appearance	White to off-white solid
Melting Point	Not available in the search results.
Yield	Not available in the search results.
¹ H NMR	Predicted shifts would include a singlet for the -CH ₂ - protons, and multiplets in the aromatic region for the biphenyl protons. The carboxylic acid proton would appear as a broad singlet.
¹³ C NMR	Predicted shifts would include a peak for the carboxylic carbon, a peak for the methylene carbon, and several peaks in the aromatic region for the biphenyl carbons.
IR (cm ⁻¹)	Expected characteristic peaks would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, C-O stretches for the ether and carboxylic acid, and C-H stretches and bends for the aromatic rings.
Mass Spec (m/z)	The molecular ion peak [M] ⁺ or [M-H] ⁻ would be expected at approximately 228.
Crystal Data	Monoclinic, a = 5.9118 (1) Å, b = 28.5786 (3) Å, c = 6.9017 (1) Å, β = 109.631 (2)°.[1]

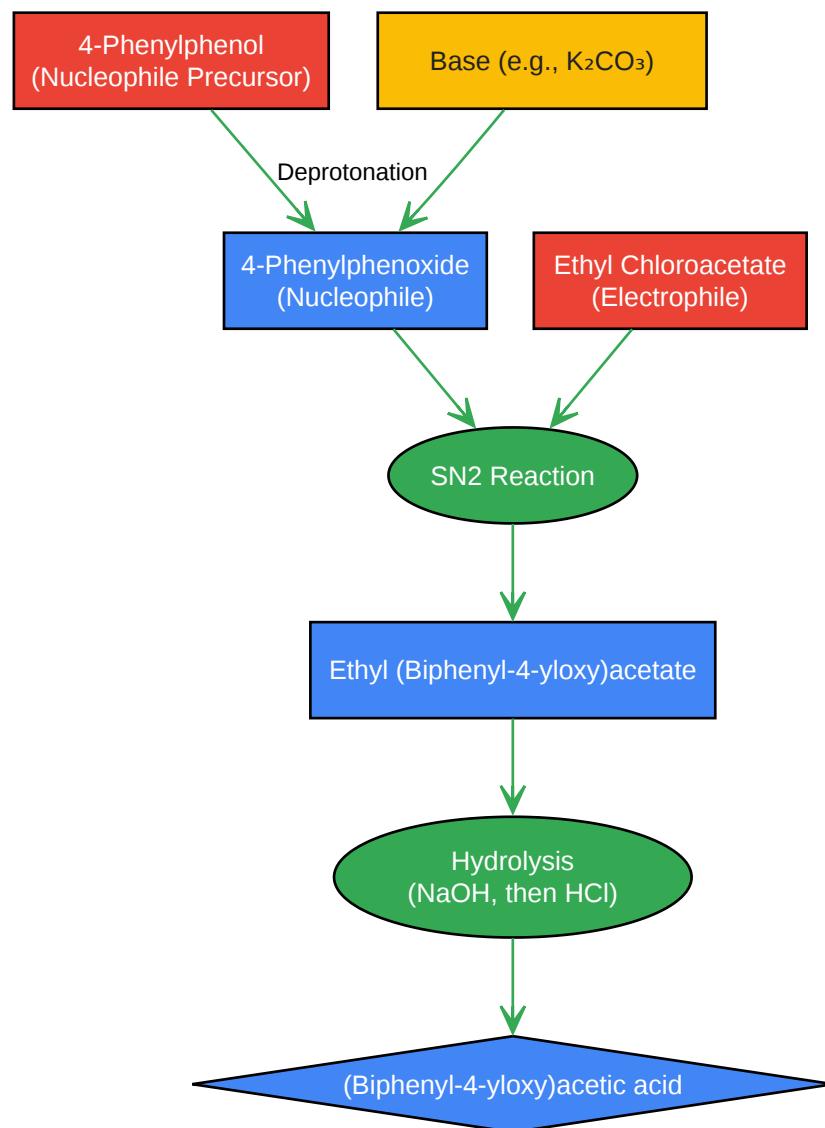
Visualizations

Diagram 1: Synthetic Workflow for **(Biphenyl-4-yloxy)acetic acid**

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Caption: Workflow for the synthesis of **(Biphenyl-4-yloxy)acetic acid**.

Diagram 2: Logical Relationship of Williamson Ether Synthesis

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Caption: Key steps in the Williamson ether synthesis of the target acid.

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References

- 1. 2-(Biphenyl-4-yloxy)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
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